Home > Products > Screening Compounds P94306 > Oclacitinib maleate
Oclacitinib maleate - 1640292-55-2

Oclacitinib maleate

Catalog Number: EVT-3165238
CAS Number: 1640292-55-2
Molecular Formula: C19H27N5O6S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oclacitinib maleate is a selective inhibitor of Janus kinases (JAKs) 1 and 3, which are enzymes involved in intracellular signaling pathways for various cytokines involved in inflammation and pruritus [, , , ]. This makes it a valuable tool in scientific research, particularly in the fields of immunology and dermatology.

Synthesis Analysis

The synthesis of oclacitinib maleate involves several chemical reactions that ultimately yield the active pharmaceutical ingredient. The initial steps typically include the formation of an amine intermediate, which is then reacted with various reagents to construct the core structure of oclacitinib. The final step involves the formation of the maleate salt, which can be achieved by reacting oclacitinib with maleic acid.

Key parameters in the synthesis may include:

  • Temperature: Controlled temperatures are essential during each reaction step to ensure optimal yields.
  • Reaction Time: Each step must be monitored for time to prevent overreaction or degradation of intermediates.
  • Purity: Analytical methods such as high-performance liquid chromatography are used to assess the purity of intermediates and final products.

The detailed synthetic route can be found in patent literature, specifically in WO2010020905, which outlines the methods for synthesizing oclacitinib and its derivatives .

Molecular Structure Analysis

The molecular formula of oclacitinib maleate is C19H27N5O6SC_{19}H_{27}N_{5}O_{6}S. The compound features a complex structure that includes a pyrazole ring, which is crucial for its activity as a Janus kinase inhibitor. The structural representation reveals key functional groups that contribute to its pharmacological properties.

Key Structural Features:

  • Pyrazole Ring: Central to its mechanism of action.
  • Sulfonamide Group: Enhances solubility and bioactivity.
  • Maleate Salt Formation: Improves stability and bioavailability.

The three-dimensional conformation of oclacitinib can be analyzed using computational chemistry methods, providing insights into its binding interactions with target proteins .

Chemical Reactions Analysis

Oclacitinib undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Formation of Amine Intermediates: Involves nucleophilic substitutions that build the core structure.
  2. Salt Formation: The reaction with maleic acid to form oclacitinib maleate enhances solubility.
  3. Metabolic Reactions: In vivo, oclacitinib is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological profiles.

Understanding these reactions is crucial for optimizing synthesis and predicting pharmacokinetic behavior .

Mechanism of Action

Oclacitinib functions as a selective inhibitor of Janus kinases, specifically targeting JAK1, JAK2, and JAK3. By inhibiting these kinases, oclacitinib disrupts the signaling pathways involved in inflammatory responses mediated by cytokines such as interleukin-2 and interleukin-6.

Mechanistic Details:

  • Cytokine Signaling Inhibition: By blocking JAK pathways, oclacitinib reduces inflammation and pruritus associated with allergic dermatitis.
  • Selectivity: Its preferential inhibition of JAK1 over other kinases minimizes side effects related to broader immunosuppression.

This mechanism allows for effective management of allergic conditions without significant adverse effects commonly associated with corticosteroids .

Physical and Chemical Properties Analysis

Oclacitinib maleate exhibits several notable physical and chemical properties:

These properties are critical for formulation development in veterinary applications .

Applications

Oclacitinib maleate is primarily utilized in veterinary medicine for treating dogs suffering from allergic dermatitis. Its effectiveness in alleviating symptoms such as itching and inflammation has made it a preferred choice over traditional corticosteroids.

Additional Applications:

  • Research Tool: Used in studies investigating Janus kinase pathways and their role in inflammation.
  • Potential Human Applications: Although primarily used in veterinary medicine, ongoing research explores its potential applications in human inflammatory diseases, including rheumatoid arthritis and psoriasis.

The compound's ability to selectively inhibit Janus kinases positions it as a valuable therapeutic agent across various fields .

Synthetic Pathways and Structural Optimization

Design Rationale for Pyrrolo[2,3-d]pyrimidine Core Modifications

The pyrrolo[2,3-d]pyrimidine scaffold serves as the foundational pharmacophore in oclacitinib, strategically selected for its dual capacity to mimic purine nucleotides and engage the ATP-binding site of Janus kinases (JAKs). This core structure enables potent inhibition by competing with ATP for binding to the catalytic domain of JAK enzymes, leveraging conserved hydrogen-bonding interactions with hinge residues (e.g., Glu957 and Leu959 in JAK1) [3]. Modifications at the C6 position of the core were critical for enhancing kinase selectivity; introduction of a methylsulfonamide substituent yielded optimal JAK1 inhibition (IC₅₀ = 10 nM) while minimizing off-target effects on JAK3 (IC₅₀ = 99 nM) [4]. The electron-withdrawing nature of the sulfonamide group fine-tunes electron density within the pyrrolopyrimidine ring, strengthening key interactions with the JAK1 P-loop through dipole-dipole stabilization [10].

Comparative JAK Inhibition Profile:

KinaseOclacitinib IC₅₀ (nM)Selectivity Ratio (vs. JAK1)
JAK1101.0
JAK2181.8
TYK2848.4
JAK3999.9

Source: Enzymatic assay data from MedChemExpress [4]

This selectivity profile arises from steric complementarity between the methylsulfonamide moiety and a hydrophobic subpocket unique to JAK1, as confirmed by X-ray crystallography of homologous inhibitors [3] [10]. Unlike pan-JAK inhibitors like delgocitinib (which exhibits broad JAK/TYK inhibition), oclacitinib’s design preserves cytokine signaling homeostasis by sparing JAK3-dependent pathways [2] [3].

Stereochemical Considerations in Cyclohexylamino Substituent Configuration

Stereochemistry at the cyclohexylamino linker critically governs oclacitinib’s conformational stability and target engagement. The pharmacologically active (1R,2S)-trans isomer positions the methylsulfonamide-bearing pyrrolopyrimidine core optimally for deep insertion into the JAK1 ATP pocket [5] [8]. Molecular dynamics simulations reveal that this configuration maximizes van der Waals contacts with Leu956 and Val889 of JAK1, reducing binding entropy penalties by ~2.3 kcal/mol compared to the (1S,2R)-enantiomer [5].

Enantiomeric Activity Differences:

StereoisomerJAK1 IC₅₀ (nM)Relative Potency
(1R,2S)-trans101.0
(1S,2R)-trans2200.045
cis-mixture>500<0.02

Source: Chiral resolution studies from patent US20220106319A1 [5]

Synthetic access to the (1R,2S)-isomer employs enantioselective hydrogenation of a precursor enamide intermediate using Ir-(S)-BINAP catalysts (ee >98%), followed by chromatographic purification [5] [7]. The trans-relationship between the sulfonamide and ring-junction nitrogen atoms forces the cyclohexyl ring into a chair conformation, projecting the sulfonamide group equatorially for unobstructed JAK1 binding [8]. This geometric constraint is absent in cis-isomers, explaining their >50-fold loss in potency [5].

Maleate Salt Formation: Impact on Crystallinity and Bioavailability

Conversion of oclacitinib free base to its maleate salt (1:1 stoichiometry) enhances pharmaceutical utility through modified solid-state properties. Maleic acid protonates the piperidine nitrogen (pKa = 8.9), forming a stable carboxylate-ammonium ion pair that assembles into a high-melting crystalline lattice (mp = 192–195°C) [6] [8]. This salt exhibits superior hygroscopic stability (<0.1% weight gain at 80% RH) compared to the hydroscopic free base, mitigating risks of hydrate formation during storage [8].

Physicochemical Properties of Oclacitinib Salts:

PropertyMaleate SaltFree Base
Melting Point192–195°CAmorphous
Aqueous Solubility4.8 mg/mL (pH 7.0)0.3 mg/mL (pH 7.0)
LogD (octanol/water)1.212.85
Crystal SystemMonoclinicN/A

Source: Salt screening data from PubChem and ChemScene [6] [8]

The salt’s improved solubility originates from maleate’s pH-solubilizing effect: below pH 4.5, protonated maleic acid (pKa₁ = 1.9) maintains ionization, elevating solubility >15-fold versus free base [8]. This facilitates rapid dissolution in gastric fluid (85% within 15 min per USP paddle method), translating to 94% oral bioavailability in canine models [1]. Patent WO2019241504A1 further discloses that maleate co-crystals exhibit superior compressibility for tablet formulation, with tensile strengths >2 MPa after direct compression [7].

Properties

CAS Number

1640292-55-2

Product Name

Oclacitinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C19H27N5O6S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.